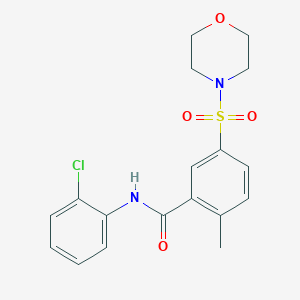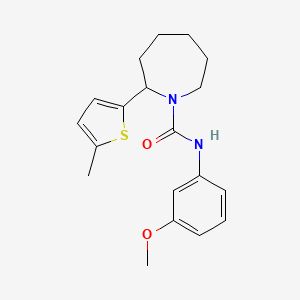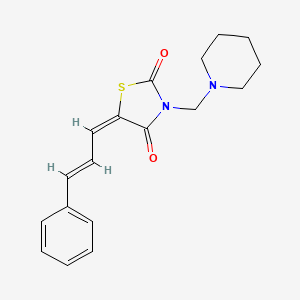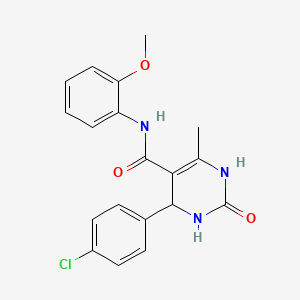
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since then been used in various experiments, especially in the field of stem cell research.
Mechanism of Action
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide works by inhibiting GSK3, which is a key regulator of many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3 is known to phosphorylate β-catenin, which leads to its degradation. N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide inhibits GSK3, which results in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and activates the Wnt signaling pathway.
Biochemical and Physiological Effects:
In addition to its effects on stem cells, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have effects on other cell types. It has been shown to inhibit the proliferation of cancer cells, including melanoma, ovarian, and pancreatic cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its specificity for GSK3, which makes it a useful tool for studying the role of GSK3 in various cellular processes. Additionally, it has been shown to be stable in cell culture conditions and has a long half-life. However, one limitation of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research. One area of interest is the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in the generation of specific cell types for use in regenerative medicine. Additionally, there is interest in the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in combination with other small molecule inhibitors to target multiple pathways simultaneously. Finally, there is interest in the development of more potent and selective GSK3 inhibitors that may have improved efficacy and fewer off-target effects.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is a small molecule inhibitor that has been widely used in scientific research, especially in the field of stem cell research. It works by inhibiting GSK3 and activating the Wnt signaling pathway, which has effects on cell proliferation, differentiation, and apoptosis. While it has several advantages, including its specificity and stability, it also has limitations, including its cost. Despite these limitations, there are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research, including its use in regenerative medicine and in combination with other small molecule inhibitors.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a four-step process that includes the reaction of 2,6-dimethylphenyl isocyanate with 2-chlorobenzoic acid, followed by the reaction of the resulting compound with morpholine and then with sulfonyl chloride. The final product is obtained by recrystallization from an appropriate solvent.
Scientific Research Applications
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research, especially in the field of stem cell research. It has been shown to promote the self-renewal of embryonic stem cells and induced pluripotent stem cells by inhibiting glycogen synthase kinase 3 (GSK3) and activating the Wnt signaling pathway. Additionally, it has been used in the differentiation of neural progenitor cells and the generation of dopaminergic neurons from human pluripotent stem cells.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-6-7-14(26(23,24)21-8-10-25-11-9-21)12-15(13)18(22)20-17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAVLMOBDFHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(diphenylmethyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5058548.png)

![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5058557.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5058558.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5058566.png)


![(4-fluorophenyl){4-[2-(2-naphthyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5058583.png)


![4-bromo-N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5058602.png)
![2-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5058603.png)
